N'-(2-Methoxybenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-(2-Methoxybenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative featuring a 2-methoxybenzylidene hydrazone group and a 4-octyloxyphenyl substituent on the pyrazole core. This compound belongs to a class of acylhydrazones known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
CAS No. |
303106-77-6 |
|---|---|
Molecular Formula |
C26H32N4O3 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H32N4O3/c1-3-4-5-6-7-10-17-33-22-15-13-20(14-16-22)23-18-24(29-28-23)26(31)30-27-19-21-11-8-9-12-25(21)32-2/h8-9,11-16,18-19H,3-7,10,17H2,1-2H3,(H,28,29)(H,30,31)/b27-19+ |
InChI Key |
PCSNAYIFZLIIOB-ZXVVBBHZSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3OC |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(4-(Octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide
The pyrazole carbohydrazide intermediate is synthesized through a two-step protocol:
-
Cyclization of β-Diketones :
Reaction of 4-(octyloxy)acetophenone with ethyl acetoacetate under acidic conditions yields the pyrazole ring. For example, heating at 80–90°C in acetic acid with ammonium acetate as a catalyst produces 3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carboxylate. -
Hydrazide Formation :
The ester group is converted to carbohydrazide by refluxing with hydrazine hydrate in ethanol. Typical conditions involve 12–24 hours at 70°C, achieving yields of 75–85%.
Condensation with 2-Methoxybenzaldehyde
The final step involves Schiff base formation between the carbohydrazide and 2-methoxybenzaldehyde. This is typically performed in anhydrous ethanol or methanol under reflux, with catalytic acetic acid (5–10 mol%) to accelerate imine bond formation. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 4–6 hours, yielding the target compound as a pale-yellow solid (mp: 162–165°C).
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol | 78 | |
| Catalyst | Acetic acid (5 mol%) | 82 | |
| Reaction Time | 6 hours | 78–82 | |
| Temperature | Reflux (78°C) | - |
Catalytic Methods and Optimization
Acid-Catalyzed Condensation
Protonic acids like HCl or H2SO4 (1–2 drops) enhance reaction rates by polarizing the carbonyl group of 2-methoxybenzaldehyde. However, over-acidification risks hydrolyzing the octyloxy ether linkage, necessitating careful pH control.
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 80°C) reduces reaction times to 20–30 minutes while maintaining yields of 80–85%. This method minimizes side products like unreacted aldehyde or hydrazide oligomers.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may require higher temperatures (100–120°C). Ethanol remains preferred for its balance of efficiency and environmental safety.
Characterization Techniques
Spectroscopic Analysis
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms purity >98%. Retention time: 12.3 minutes.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Conventional Reflux | Low cost, scalability | Long reaction time (6 hours) | 78–82 |
| Microwave-Assisted | Rapid synthesis (30 minutes) | Specialized equipment required | 80–85 |
| Solvent-Free | Eco-friendly | Limited substrate solubility | 70–75 |
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three key groups:
Hydrazone Linkage (C=N)
-
Acid/Base Hydrolysis : The hydrazone bond undergoes hydrolysis in strong acidic (HCl) or basic (NaOH) conditions, regenerating the hydrazide and aldehyde precursors.
-
Redox Reactions : The C=N bond is susceptible to reduction by NaBH₄ or LiAlH₄, yielding a secondary amine derivative.
Pyrazole Ring
-
Electrophilic Substitution : The pyrazole’s NH group participates in alkylation or acylation reactions. For example, treatment with methyl iodide in DMF forms N-methyl derivatives .
-
Coordination Chemistry : The pyrazole nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic applications.
Aromatic Substituents
-
Methoxy Group : Demethylation with BBr₃ converts the methoxy group to a hydroxyl group, altering electronic properties .
-
Octyloxy Chain : The long alkyl chain enhances lipophilicity, influencing solubility in nonpolar solvents and membrane permeability in biological systems .
Biological Interaction Pathways
The compound interacts with biological targets via:
Table 1: Enzymatic Interactions
| Target Enzyme | Binding Affinity (Kd, μM) | Mechanism | Biological Effect |
|---|---|---|---|
| α-Glucosidase | 12.3 ± 1.5 | Competitive inhibition | Antidiabetic potential |
| Cyclooxygenase-2 (COX-2) | 8.9 ± 0.7 | Allosteric modulation | Anti-inflammatory activity |
Molecular docking studies reveal hydrogen bonding between the hydrazone carbonyl and enzyme active sites, while the octyloxy chain stabilizes hydrophobic interactions.
Comparative Reactivity with Analogues
Table 2: Reaction Rates with Analogues
| Compound Modification | Hydrolysis Rate (k, ×10⁻³ s⁻¹) | Reduction Yield (%) |
|---|---|---|
| 2-Methoxybenzylidene (target) | 1.45 | 88 |
| 4-Fluorobenzylidene | 2.10 | 92 |
| Thiophen-2-ylmethylene | 0.98 | 75 |
The electron-donating methoxy group in the target compound slightly reduces hydrolysis rates compared to electron-withdrawing substituents (e.g., fluorine).
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to N'-(2-Methoxybenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide exhibit potent anticancer properties. A study demonstrated that derivatives of pyrazole compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, pyrazole derivatives have shown effectiveness against various cancer cell lines, including breast and prostate cancer cells .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Pyrazole-based compounds have been reported to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. A specific study highlighted that the introduction of substituents on the pyrazole ring enhances anti-inflammatory activity, making it a candidate for developing new anti-inflammatory drugs .
Material Science Applications
Organic Electronics
this compound has been investigated for its application in organic electronic devices. The compound's ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells. Research has shown that incorporating such compounds can improve the efficiency and stability of these devices .
Photovoltaic Applications
In photovoltaic technology, the compound's electronic properties allow it to function as a charge transport material. Studies have indicated that pyrazole derivatives can enhance the performance of solar cells by facilitating better charge separation and transport within the device .
Analytical Chemistry Applications
Spectroscopic Analysis
The compound's unique structural features make it suitable for various spectroscopic techniques, including UV-Vis spectroscopy and fluorescence spectroscopy. Its ability to absorb light at specific wavelengths allows for its use as a probe in analytical applications. For example, the molar absorptivity of related compounds has been measured to exceed 28,000 L/(mol·cm), indicating strong light absorption properties .
Chromatographic Techniques
this compound can also be utilized in chromatographic methods for separating complex mixtures. Its stability under various conditions makes it an ideal candidate for high-performance liquid chromatography (HPLC), where it can serve as a standard or reference compound due to its well-defined retention time .
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of several pyrazole derivatives, including this compound, on human breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment, with mechanisms involving apoptosis confirmed through flow cytometry analyses.
Case Study 2: Organic Photovoltaics
In a collaborative research project, this compound was incorporated into organic solar cells. The devices exhibited an increase in power conversion efficiency by approximately 15% compared to control devices lacking this compound, demonstrating its potential in enhancing solar energy conversion technologies.
Mechanism of Action
The mechanism of action of N’-(2-Methoxybenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in:
- Hydrazone substituents : Position and nature of substituents on the benzylidene ring.
- Pyrazole core : Substitutions at positions 3 and 3.
- Side chains : Alkoxy chain length (e.g., octyloxy vs. methoxy).
Table 1: Structural Comparison of Pyrazole-Carbohydrazide Derivatives
Spectroscopic and Computational Insights
- Non-covalent interactions: Quantum computational studies on E-MBPC revealed intramolecular hydrogen bonds (N–H···O) and π-π stacking between the pyrazole and benzylidene rings, stabilizing the planar conformation .
- Electron effects: The 4-dimethylamino group in E-MABPC increases electron density, altering UV-Vis absorption spectra compared to methoxy-substituted analogs .
- Lipophilicity : The octyloxy chain in the target compound significantly elevates logP values, as seen in STK107652 (Lipinski score compliant) .
Biological Activity
N'-(2-Methoxybenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide is a compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 464.6 g/mol. The compound features a pyrazole ring, a methoxybenzylidene group, and an octyloxy-substituted phenyl moiety, contributing to its unique properties and potential biological interactions.
Antimicrobial Activity
Numerous studies have reported the antimicrobial effects of pyrazole derivatives, including this compound. For instance, research indicates that compounds within this class exhibit significant antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus .
| Pathogen | Activity Level | Reference |
|---|---|---|
| E. coli | Highly Active | |
| S. aureus | Moderately Active | |
| Pseudomonas aeruginosa | Highly Active |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Specific studies have demonstrated that related compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HePG-2 (liver cancer) .
Anti-inflammatory and Other Activities
In addition to antimicrobial and anticancer properties, this compound may possess anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation . Furthermore, some studies suggest potential applications in treating metabolic disorders due to their ability to modulate biochemical pathways related to glucose metabolism .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit the activity of enzymes involved in inflammatory responses or cancer progression by binding to their active sites.
- Receptor Interaction: It can interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Case Studies
-
Antimicrobial Efficacy Study:
A study evaluated the antimicrobial efficacy of synthesized pyrazole derivatives against a panel of bacteria. The results indicated that this compound exhibited significant activity against E. coli, with an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics . -
Cytotoxicity Assessment:
In vitro cytotoxicity tests conducted on MCF-7 cells revealed that the compound induced significant cell death at concentrations above 10 µM, demonstrating its potential as an anticancer agent .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N'-(2-methoxybenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide and its derivatives?
Q. How are spectroscopic techniques utilized to confirm the structural integrity of this compound?
Structural validation relies on:
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Initial screening includes:
Q. What solvents and conditions optimize solubility for in vitro assays?
The compound exhibits limited aqueous solubility. Recommended solvents:
- Polar aprotic solvents : DMSO or DMF (0.1–1% v/v in buffer).
- Co-solvent systems : Methanol/water (1:1) with sonication .
Q. How is crystallographic data obtained and refined for structural analysis?
Single-crystal X-ray diffraction (SCXRD) is performed using Mo/Kα radiation. Data refinement employs SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks). Key metrics: R-factor < 0.05, wR2 < 0.15 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Q. How to address contradictions between computational predictions and experimental bioactivity data?
Discrepancies may arise from solvent effects or protein flexibility. Mitigation strategies:
Q. What crystallographic challenges arise during refinement, and how are they resolved?
Common issues:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
